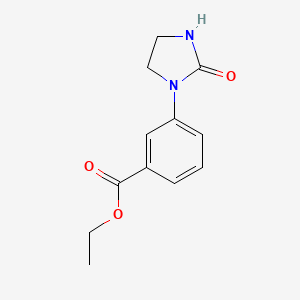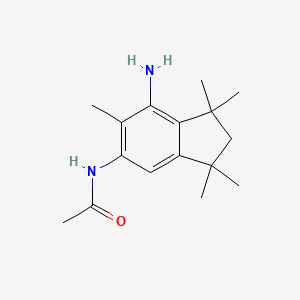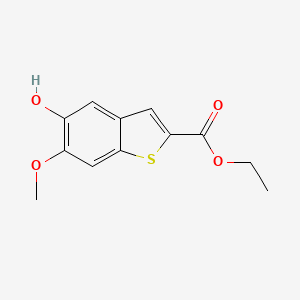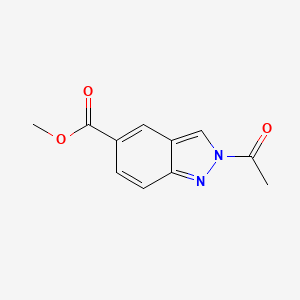
2-Acétyl-2H-indazole-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-acetyl-2H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-acetyl-2H-indazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetyl-2H-indazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés de l'indazole ont été étudiés pour leurs propriétés antimicrobiennes. Des composés comme les 2-arylidène-6-furfurylidène cyclohexanones et les hexahydroindazoles présentent une activité modérée à élevée contre diverses souches bactériennes telles que Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. et Escherichia coli . Le 2-acétyl-2H-indazole-5-carboxylate de méthyle pourrait potentiellement être exploré pour des applications antimicrobiennes similaires.
Chimie Médicinale
La polyvalence des activités biologiques des dérivés de l'indazole les rend importants en chimie médicinale. Ils peuvent porter une variété de groupes fonctionnels, conduisant à des potentiels thérapeutiques divers . Le this compound peut servir de précurseur ou de fragment actif dans le développement de nouveaux produits pharmaceutiques.
Études de Cytotoxicité
Les dérivés de l'indazole ont été évalués pour leurs effets cytotoxiques sur des lignées cellulaires humaines telles que HaCaT et HeLa . Le this compound pourrait être utilisé dans des tests biologiques similaires pour évaluer ses effets sur la viabilité cellulaire.
Synthèse de Molécules Complexes
Les indazoles sont des fragments prévalents dans les molécules complexes ayant des activités pharmacologiques potentielles. La synthèse de ces molécules implique souvent plusieurs étapes où les dérivés de l'indazole servent d'intermédiaires clés . Le this compound pourrait être utilisé dans la synthèse de molécules bioactives complexes.
Recherche Chimique
Les indazoles font l'objet de recherches chimiques continues, avec de nouvelles approches synthétiques développées pour améliorer leurs propriétés . Le this compound pourrait être un candidat pour ces recherches, contribuant à l'avancement des méthodologies synthétiques.
Mécanisme D'action
Target of Action
Methyl 2-acetyl-2H-indazole-5-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . This can lead to changes in cell cycle progression and DNA damage response, potentially influencing the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to impact a wide variety of biological properties . For instance, they can affect inflammatory pathways, leading to anti-inflammatory effects .
Pharmacokinetics
The compound’s molecular weight is 21821 , which may influence its bioavailability and distribution within the body.
Result of Action
Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Analyse Biochimique
Biochemical Properties
Methyl 2-acetyl-2H-indazole-5-carboxylate participates in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The compound’s indazole ring structure allows it to engage in hydrogen bonding and π-π stacking interactions with biomolecules . These interactions can influence the compound’s binding affinity and specificity towards target enzymes and proteins. For instance, indazole derivatives have been shown to interact with kinases, proteases, and other enzymes involved in cellular signaling pathways . Methyl 2-acetyl-2H-indazole-5-carboxylate may exhibit similar interactions, affecting the activity and function of these biomolecules.
Cellular Effects
Methyl 2-acetyl-2H-indazole-5-carboxylate has been observed to impact various cell types and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Indazole derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities, suggesting that Methyl 2-acetyl-2H-indazole-5-carboxylate may possess similar properties . The compound’s effects on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of Methyl 2-acetyl-2H-indazole-5-carboxylate involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, indazole derivatives have been shown to inhibit kinases by binding to their active sites, thereby blocking substrate access and preventing phosphorylation events . Methyl 2-acetyl-2H-indazole-5-carboxylate may exert its effects through similar binding interactions, resulting in changes in enzyme activity and downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-acetyl-2H-indazole-5-carboxylate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that indazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products may have different biological activities compared to the parent compound. Additionally, long-term exposure to Methyl 2-acetyl-2H-indazole-5-carboxylate in in vitro or in vivo studies can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-acetyl-2H-indazole-5-carboxylate can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, Methyl 2-acetyl-2H-indazole-5-carboxylate may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects can be observed, where the compound’s biological activity changes significantly with small variations in dosage .
Metabolic Pathways
Methyl 2-acetyl-2H-indazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, Methyl 2-acetyl-2H-indazole-5-carboxylate is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, indazole derivatives have been shown to bind to albumin and other plasma proteins, influencing their distribution in the bloodstream . Methyl 2-acetyl-2H-indazole-5-carboxylate may exhibit similar interactions, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Methyl 2-acetyl-2H-indazole-5-carboxylate can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indazole derivatives have been reported to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can modulate various cellular processes . Methyl 2-acetyl-2H-indazole-5-carboxylate may exhibit similar localization patterns, influencing its biological activity and therapeutic potential .
Propriétés
IUPAC Name |
methyl 2-acetylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNSHDJIHXSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


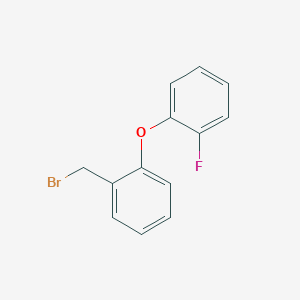
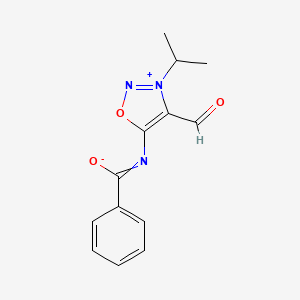
![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
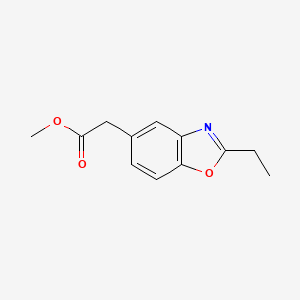
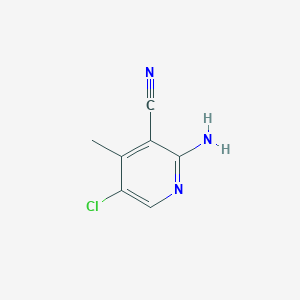
![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)
![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)
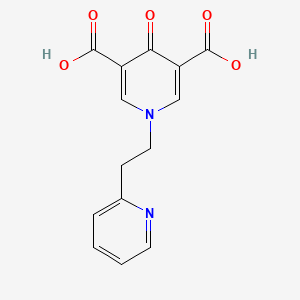
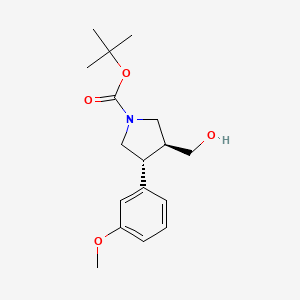
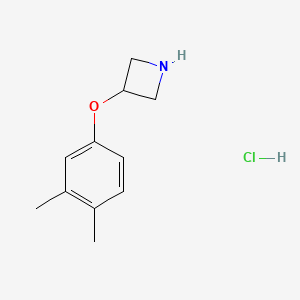
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)
